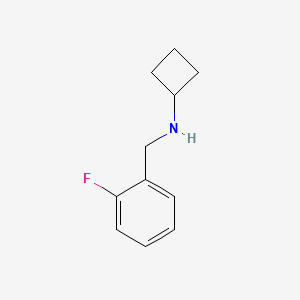

Cyclobutyl(2-fluorophenyl)methylamine

説明

Synthesis Analysis

The synthesis of Cyclobutyl(2-fluorophenyl)methylamine involves several steps. One method involves the reaction of cyclobutyl bromide with magnesium under reflux conditions. This is followed by the addition of 2-fluorobenzonitrile in tetrahydrofuran (THF) at 0°C. The mixture is then stirred and methanol and sodium borohydride are added. The reaction mixture is stirred for 16 hours at ambient temperature and then concentrated. The residue is then partitioned between chloroform and water, and the pH is adjusted to 1. The mixture is extracted with chloroform. The aqueous phase is adjusted to pH=10, and extracted with chloroform. The combined organic layers are dried, evaporated and purified by column chromatography on silica gel .Molecular Structure Analysis

This compound is a cycloalkane, which is a type of compound that contains a ring of carbon atoms. Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .科学的研究の応用

Synthesis and Pharmacological Potentials

Novel Ketamine Derivatives : Research led by Moghimi et al. (2014) focused on developing fluoroderivatives of ketamine, highlighting a multi-step synthesis process. Their study introduced a novel ketamine derivative with potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests. This indicates a promising direction for the development of new anesthetics or neuroprotective agents (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Antimicrobial and Antioxidant Activities : Sarac et al. (2020) synthesized a series of novel compounds featuring 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone. These compounds were found to exhibit high antioxidant activity, suggesting potential applications in managing oxidative stress-related conditions (Sarac, Orek, & Koparır, 2020).

Chemical Synthesis and Structural Analysis

Cyclobutenes via [2 + 2] Cycloaddition Reactions : Sheldrake, Wallace, and Wilson (2005) described a method for synthesizing functionalized cyclobutenes through enamine [2 + 2] cycloadditions. This process offers a nonphotochemical route to cyclobutenes, highlighting the versatility of cyclobutyl compounds in organic synthesis (Sheldrake, Wallace, & Wilson, 2005).

Structural Elucidation of Novel Compounds : The work of Sarı et al. (2004) on the synthesis and crystal structure determination of 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione provides insight into the structural properties of cyclobutyl derivatives. Understanding the molecular structure is crucial for the development of compounds with desired pharmacological properties (Sarı, Yilmaz, Güven, Cukurovalı, & Aksoy, 2004).

作用機序

While the specific mechanism of action for Cyclobutyl(2-fluorophenyl)methylamine is not provided, it is known that it acts as a low-affinity NMDA receptor antagonist. This suggests that it may inhibit the activity of NMDA receptors, which are involved in the transmission of electrical signals in the brain.

Safety and Hazards

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFUCPYLJORLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

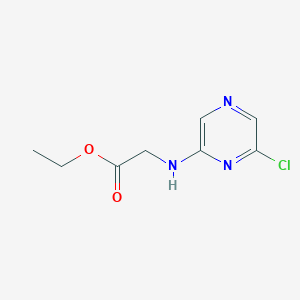

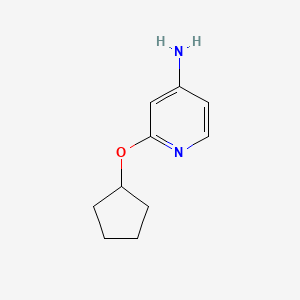

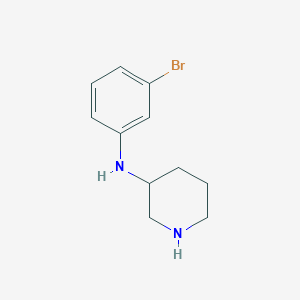

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)

![6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid](/img/structure/B1464523.png)

![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)

![4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1464528.png)

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)

![3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine](/img/structure/B1464538.png)